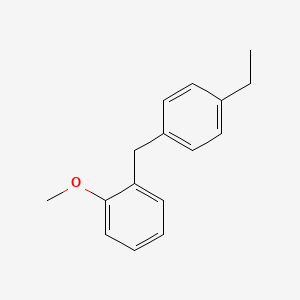

(4-Ethylphenyl)(2-methoxyphenyl)methane

Description

(4-Ethylphenyl)(2-methoxyphenyl)methane is a diarylmethane derivative featuring two distinct aryl substituents: a 4-ethylphenyl group (para-ethyl-substituted benzene) and a 2-methoxyphenyl group (ortho-methoxy-substituted benzene). Its synthesis likely involves coupling reactions between substituted benzyl halides or aldehydes, analogous to methods described for diaryl methanes in heterocyclic chemistry .

These attributes influence its physicochemical properties, reactivity, and applications.

Properties

CAS No. |

701936-37-0 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

1-ethyl-4-[(2-methoxyphenyl)methyl]benzene |

InChI |

InChI=1S/C16H18O/c1-3-13-8-10-14(11-9-13)12-15-6-4-5-7-16(15)17-2/h4-11H,3,12H2,1-2H3 |

InChI Key |

IPCCVHYUQSXEMO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diarylmethane Derivatives

Tetrakis(4-ethylphenyl)methane

- Structure : Tetraaryl methane with four 4-ethylphenyl groups.

- Key Findings : Used in MOFs due to its symmetry and ability to enhance porosity. The ethyl groups improve structural rigidity and thermal stability compared to smaller substituents .

- Comparison : Unlike the target compound, which has mixed substituents, tetrakis(4-ethylphenyl)methane’s uniformity facilitates crystallinity and modular MOF design. The diarylmethane scaffold in the target compound offers flexibility for asymmetric functionalization.

Compound 14 (R1 = 2-naphthyl, R2 = 2-methoxyphenyl)

- Structure : Diarylmethane with 2-naphthyl and 2-methoxyphenyl groups.

- Key Findings : Synthesized in 84% yield via coupling reactions, highlighting the 2-methoxyphenyl group’s compatibility with sterically demanding partners like naphthyl .

- However, the ethyl group in the target compound may offer better solubility in non-polar solvents.

Heterocyclic Derivatives

IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione)

- Structure : Imidazolidin-2,4-dione core with 4-ethylphenyl and phenyl substituents.

- Key Findings: Exhibits central nervous system (CNS) activity and antinociceptive properties, suggesting the 4-ethylphenyl group enhances bioavailability or receptor affinity .

- Comparison : While the target compound lacks a heterocyclic core, the shared 4-ethylphenyl substituent underscores its role in modulating lipophilicity, a critical factor in blood-brain barrier penetration.

Piperazine Derivatives

HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)

- Structure: Piperazine derivative with 2-methoxyphenyl and phenoxy groups.

- Key Findings : The 2-methoxyphenyl group contributes to cardiovascular activity, likely through receptor binding influenced by steric and electronic effects .

- Comparison : The ortho-methoxy group’s electron-donating nature is consistent across compounds. However, in the target diarylmethane, this group may participate in chalcogen bonding (e.g., O⋯O interactions), as seen in λ³-iodanylidene malonates , whereas in HBK14, it modulates piperazine receptor interactions.

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.